4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the naphthyridine ring.
Amination: Conversion of a nitro group to an amino group.
Phenylation: Introduction of a phenyl group to the naphthyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: Various substitution reactions could occur, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for its biological activity.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-nitro-1-phenyl-1,8-naphthyridine
- 4-amino-3-nitro-1-phenyl-quinoline
- 4-amino-3-nitro-1-phenyl-isoquinoline
Biological Activity
4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS No. 139339-01-8) is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. With the molecular formula C14H10N4O3 and a molecular weight of 282.25 g/mol, this compound features a naphthyridine core, which is known for its diverse pharmacological properties.
The compound's structure is characterized by the presence of an amino group and a nitro group, which are critical for its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the areas of antitumor , antimicrobial , and enzyme inhibition .
Antitumor Activity
Several studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of naphthyridine have shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that modifications to the nitro group can enhance cytotoxicity. Specifically, compounds with electron-withdrawing groups like nitro have been associated with increased activity against tumor cells.
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
4-amino-3-nitro derivative | KB (oral epidermal carcinoma) | 2.4–2.7 |
Nitro-containing derivative | Bel-7402 (hepatocellular carcinoma) | 31.8–3.0 |
This data suggests that the presence of nitro groups is crucial for enhancing cytotoxicity against cancer cell lines .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, which is essential for developing new antimicrobial agents.
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.008 |
E. coli | 0.125 |
These findings underscore the potential of 4-amino-3-nitro derivatives in treating bacterial infections .
Enzyme Inhibition
In addition to its antitumor and antimicrobial properties, this compound has been studied for its ability to inhibit specific enzymes such as monoamine oxidase (MAO). The inhibition of MAO is significant for treating various neurological disorders.
Case Studies
A recent study evaluated the efficacy of several naphthyridine derivatives, including this compound, in inhibiting MAO B activity. The results indicated that certain modifications led to enhanced potency compared to standard inhibitors:
Derivative | IC₅₀ (μM) |
---|---|
Compound A | 58.9 |
Compound B (parent compound) | 425.6 |
This illustrates that structural modifications can significantly impact biological activity and therapeutic potential .
Properties
Molecular Formula |
C14H10N4O3 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H10N4O3/c15-11-10-7-4-8-16-13(10)17(9-5-2-1-3-6-9)14(19)12(11)18(20)21/h1-8H,15H2 |
InChI Key |
BSBFDLBBHZCQDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)[N+](=O)[O-])N |
Origin of Product |
United States |
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